Cas no 139261-90-8 (3-Benzoyl-1-tosylpyrrole)
3-Benzoyl-1-tosylpyrrole Chemical and Physical Properties
Names and Identifiers
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- Phenyl(1-tosyl-1H-pyrrol-3-yl)methanone
- 3-Benzoyl-1-tosylpyrrole
- Methanone,[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]phenyl-
- [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone
- 3-BENZOYL-1-[(4-METHYLPHENYL)SULFONYL]PYRROLE
- AKOS005257096
- MFCD03411960
- 3-benzoyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole
- 139261-90-8
- PHENYL-[1-(TOLUENE-4-SULFONYL)-1H-PYRROL-3-YL]-METHANONE
- A807511
- 3-Benzoyl-1-[(4-methylphenyl)sulphonyl]pyrrole
- AB14337
- 3-BENZOYL-1-[(4-METHYLBENZENE)SULFONYL]-1H-PYRROLE
- Methanone, [1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]phenyl-
- 3-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzoicacid
- FT-0643304
- PS-7031
- phenyl-[1-(p-tolylsulfonyl)pyrrol-3-yl]methanone
- DTXSID40378295
- G78596
- 3-benzoyl-1-(4-methylbenzenesulfonyl)pyrrole
- 3-Benzoyl-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrole; [1-[(4-Methylphenyl)sulfonyl]-1H-pyrrol-3-yl]phenylmethanone
- DB-042465
-
- MDL: MFCD03411960
- Inchi: 1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-11-16(13-19)18(20)15-5-3-2-4-6-15/h2-13H,1H3
- InChI Key: WRDSTJINSJFSNC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C=CC(C(C2C=CC=CC=2)=O)=C1)(=O)=O
Computed Properties
- Exact Mass: 325.07700
- Monoisotopic Mass: 325.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 64.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 94-96
- Boiling Point: 517.9±52.0 °C at 760 mmHg
- Flash Point: 267.0±30.7 °C
- PSA: 64.52000
- LogP: 4.34530
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
3-Benzoyl-1-tosylpyrrole Security Information
- Signal Word:warning
- Hazard Statement: Irritant/Keep Cold
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Benzoyl-1-tosylpyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Benzoyl-1-tosylpyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152757-100g |
3-Benzoyl-1-[(4-methylphenyl)sulfonyl]pyrrole |
139261-90-8 | 95%+ | 100g |
$1768 | 2021-08-05 | |
| TRC | B209763-100mg |
3-Benzoyl-1-tosylpyrrole |
139261-90-8 | 100mg |
$ 58.00 | 2023-04-19 | ||
| TRC | B209763-1g |
3-Benzoyl-1-tosylpyrrole |
139261-90-8 | 1g |
$ 55.00 | 2022-06-07 | ||
| TRC | B209763-5g |
3-Benzoyl-1-tosylpyrrole |
139261-90-8 | 5g |
$ 150.00 | 2022-06-07 | ||
| TRC | B209763-10g |
3-Benzoyl-1-tosylpyrrole |
139261-90-8 | 10g |
$ 305.00 | 2023-04-19 | ||
| Apollo Scientific | OR10350-1g |
3-Benzoyl-1-[(4-methylphenyl)sulphonyl]pyrrole |
139261-90-8 | 96% | 1g |
£50.00 | 2025-02-19 | |
| Ambeed | A809284-100g |
Phenyl(1-tosyl-1H-pyrrol-3-yl)methanone |
139261-90-8 | 98% | 100g |
$1047.0 | 2024-04-24 | |
| Chemenu | CM152757-25g |
3-Benzoyl-1-[(4-methylphenyl)sulfonyl]pyrrole |
139261-90-8 | 95%+ | 25g |
$345 | 2022-09-03 | |
| A2B Chem LLC | AA60198-1g |
3-Benzoyl-1-tosylpyrrole |
139261-90-8 | 98% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AA60198-5g |
3-Benzoyl-1-tosylpyrrole |
139261-90-8 | 98% | 5g |
$114.00 | 2024-04-20 |
3-Benzoyl-1-tosylpyrrole Suppliers
3-Benzoyl-1-tosylpyrrole Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 3-Benzoyl-1-tosylpyrrole
3-Benzoyl-1-tosylpyrrole (CAS No. 139261-90-8): An Overview of Its Properties, Applications, and Recent Research
3-Benzoyl-1-tosylpyrrole (CAS No. 139261-90-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoyl group and a tosyl group attached to a pyrrole ring. The combination of these functional groups imparts specific chemical and biological properties that make 3-Benzoyl-1-tosylpyrrole a valuable intermediate in various synthetic pathways and a potential candidate for drug development.
The chemical structure of 3-Benzoyl-1-tosylpyrrole is defined by the following formula: C14H12N2O3S. The benzoyl group (C7H5O2) is an aromatic carbonyl group, while the tosyl group (C7H7O2S) is a sulfonate ester. The pyrrole ring (C4H5N) is a five-membered heterocyclic aromatic ring containing one nitrogen atom. This combination of functional groups provides 3-Benzoyl-1-tosylpyrrole with unique reactivity and stability characteristics.
In terms of physical properties, 3-Benzoyl-1-tosylpyrrole is typically a solid at room temperature with a melting point ranging from 150°C to 155°C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in various synthetic reactions and purification processes.
The synthesis of 3-Benzoyl-1-tosylpyrrole can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of pyrrole with benzoyl chloride followed by tosylation using p-toluenesulfonyl chloride (TsCl). This method provides high yields and purity, making it suitable for large-scale production. Another method involves the condensation of 3-benzoylpyrrole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This approach offers good control over the reaction conditions and can be optimized for specific applications.
3-Benzoyl-1-tosylpyrrole has found applications in various areas of research and industry. In organic synthesis, it serves as an important intermediate for the preparation of more complex molecules, including natural products and pharmaceuticals. Its reactivity and stability make it a useful building block in the synthesis of compounds with diverse biological activities. For example, recent studies have explored the use of 3-Benzoyl-1-tosylpyrrole-derived compounds in the development of anticancer agents, anti-inflammatory drugs, and neuroprotective agents.
In the field of medicinal chemistry, 3-Benzoyl-1-tosylpyrrole-based compounds have shown promising results in preclinical studies. One notable example is their potential as inhibitors of protein kinases, which are key enzymes involved in cell signaling pathways associated with various diseases, including cancer and inflammatory disorders. Research has demonstrated that certain derivatives of 3-Benzoyl-1-tosylpyrrole exhibit selective inhibition of specific protein kinases, making them attractive candidates for further drug development.
Beyond its role as an intermediate in organic synthesis and drug development, 3-Benzoyl-1-tosylpyrrole has also been studied for its potential applications in materials science. Its unique electronic properties make it suitable for use in the preparation of conductive polymers and other advanced materials. Recent studies have explored the use of 3-Benzoyl-1-tosylpyrrole-based polymers in electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
The environmental impact of 3-Benzoyl-1-tosylpyrrole-based compounds is another area of ongoing research. While these compounds are generally considered safe for use in laboratory settings, their potential effects on the environment must be carefully evaluated. Studies have shown that proper disposal methods and waste management practices can minimize any adverse environmental impacts associated with their use.
In conclusion, 3-Benzoyl-1-tosylpyrrole (CAS No. 139261-90-8) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique chemical structure and properties make it a valuable intermediate in organic synthesis and a promising candidate for drug development. Ongoing research continues to uncover new applications and insights into its behavior, further highlighting its importance in scientific and industrial contexts.
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